1-(2-Cyanoacetyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-cyanoacetyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-2-1-6(10)9-3-5(4-9)7(11)12/h5H,1,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJWATDTUXLGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Cyanoacetyl)azetidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. It is known to act on multiple targets within the body, influencing enzyme activity and cellular signaling pathways. The compound may function as an enzyme inhibitor or activator, depending on the context of its interaction with biomolecules.
Target Interactions
- Enzymatic Activity : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially modulating their activity by binding to active sites or altering enzyme conformation.
- Cell Signaling : It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, modulation of gene expression related to metabolic processes has been observed.
The biochemical properties of this compound indicate its role in various cellular processes:
| Property | Description |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under physiological conditions but may degrade over time |
Cellular Effects
At the cellular level, this compound exhibits several effects:
- Apoptosis Induction : In laboratory settings, higher doses have been associated with increased apoptosis in various cell types .
- Metabolic Modulation : The compound influences metabolic pathways by altering metabolite levels within cells, which can lead to enhanced or disrupted metabolic functions depending on the dosage.
Case Studies and Experimental Findings
Recent studies have highlighted the biological effects of this compound in vivo and in vitro.
Study 1: Oligodendrocyte Effects
A study involving adult CD1 mice demonstrated that administration of azetidine derivatives led to significant changes in oligodendrocyte morphology and function. The mice treated with high doses exhibited symptoms akin to those seen in multiple sclerosis models, including oligodendrocyte apoptosis and myelin degeneration .
- Dosage : Mice were treated with 300 mg/kg and 600 mg/kg doses.
- Findings : Dose-dependent effects were noted, including nucleomegaly and cytoplasmic vacuolation in oligodendrocytes.
Study 2: Metabolic Pathway Interaction
Research has shown that this compound interacts with key metabolic enzymes, affecting their activity. This interaction suggests potential therapeutic applications in metabolic disorders .
Comparison with Similar Compounds
Key Observations :
- Cyanoacetyl vs.
- Trifluoromethyl/Chloro Substituents : Compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl-substituted derivatives exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
- Sulfonyl vs. Carbonyl : Ethanesulfonyl groups (e.g., ) may confer better aqueous solubility than carbonyl-based substituents, critical for oral bioavailability.
Key Observations :
- Halogenated derivatives (e.g., 3-iodoazetidine) are synthesized via strain-release reactions in high yields (gram-scale), enabling rapid diversification .
- Trifluoromethyl- and oxadiazole-containing derivatives (e.g., ) show moderate yields (48–52%), likely due to steric and electronic effects during reductive amination.
- The target compound’s synthesis would require careful optimization to avoid side reactions at the cyanoacetyl group.
Key Observations :
- S1P1 agonists like 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid demonstrate sub-100 nM efficacy, suggesting that electron-withdrawing groups (e.g., cyanoacetyl) could further optimize receptor binding .
- The cyano group in 3-cyano-1-Boc-azetidine-3-carboxylic acid may mimic nitrile-containing drugs (e.g., cimetidine), leveraging metabolic stability and target interactions .
Preparation Methods
Methyl Ester Intermediate Formation via Acid-Catalyzed Esterification
A well-documented method involves the reaction of N-substituted 3-cyanoazetidine with methanol in the presence of a strong acid catalyst (usually concentrated sulfuric acid) at elevated temperatures (50–100 °C). This converts the cyano group into a methyl ester, forming N-substituted azetidine-3-carboxylic acid methyl ester as an intermediate.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | N-benzyl-3-cyanoazetidine + Methanol + Conc. H2SO4 | Dropwise acid addition at 50–55 °C, then heating at 80 °C for 2 h |
| 2 | Quenching with ice and basification with ammonia | Neutralization and extraction with methylene chloride |
| 3 | Isolation by rotary evaporation and distillation | Purification of methyl ester intermediate |
The methyl ester is then hydrolyzed by refluxing with water to yield the corresponding N-substituted azetidine-3-carboxylic acid.
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester intermediate is refluxed with water under nitrogen atmosphere for about 40 minutes until a homogeneous solution forms. Subsequent removal of water under reduced pressure yields the azetidine-3-carboxylic acid derivative as a crystalline solid.
| Parameter | Details |
|---|---|
| Solvent | Distilled water |
| Temperature | Reflux (~100 °C) |
| Time | 40 minutes |
| Atmosphere | Nitrogen |
| Yield | High, with crystallization upon drying |
Elemental analysis and NMR confirm the structure of the acid product.
Alternative Synthetic Routes via Strain-Release and Halogenation
Recent advances utilize 1-azabicyclo[1.1.0]butane (ABB) as a reactive intermediate to rapidly access azetidine derivatives. This approach involves:
- Formation of ABB from allylamine and bromine in ethanol.
- Treatment with organolithium reagents to generate the azetidine ring.
- Subsequent functionalization with electrophiles (e.g., chloroformates, sulfonyl chlorides) to install protective groups and halogens at C-3.
- Hydrolysis under standard conditions to yield azetidine-3-carboxylic acid derivatives.
This method enables gram-scale synthesis with good yields and allows incorporation of diverse functional groups, including cyanoacetyl moieties after further modifications.
Detailed Research Findings and Comparative Analysis
Summary Table of Key Preparation Steps for this compound
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | N-substituted 3-cyanoazetidine + Methanol + H2SO4 | 50–80 °C, 2 h | Formation of methyl ester intermediate |
| 2 | Quench with ice, basify with ammonia | Room temperature | Extraction and isolation of methyl ester |
| 3 | Hydrolysis of methyl ester in water | Reflux, 40 min | Formation of azetidine-3-carboxylic acid |
| 4 | Optional deprotection (e.g., hydrogenolysis) | Pd catalysis, H2 atmosphere | Removal of N-benzyl protecting group |
Notes on Purification and Characterization
- Extraction with water-immiscible solvents such as methylene chloride is essential to separate organic intermediates.
- Rotary evaporation and vacuum distillation are used to purify methyl esters.
- Elemental analysis and $$^{1}H$$ NMR (360 MHz) confirm the identity and purity of intermediates and final products.
- Crystallization from aqueous media aids in isolating the acid derivatives.
Q & A
Q. How can researchers validate target specificity in complex biological systems?
- Strategy : Combine CRISPR-Cas9-mediated gene silencing with competitive activity-based protein profiling (ABPP) to confirm on-target effects .
Safety and Handling
Q. What precautions are critical when handling azetidine-3-carboxylic acid derivatives?
- Protocols : Use fume hoods and nitrile gloves to avoid dermal exposure (skin permeability LogKp = -9.17 cm/s). For spills, neutralize with 5% NaHCO before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
